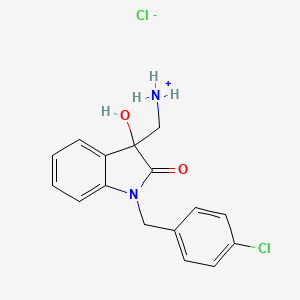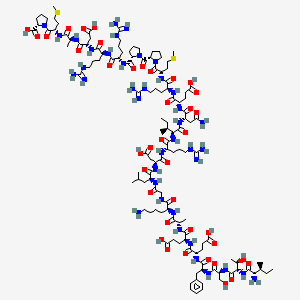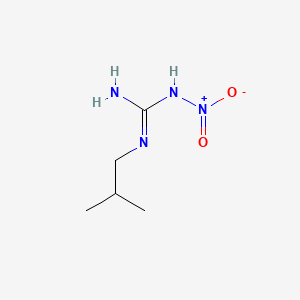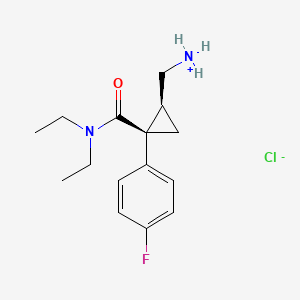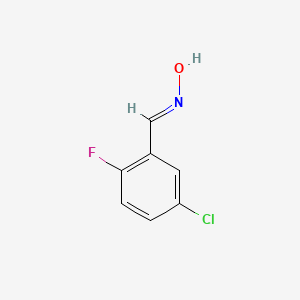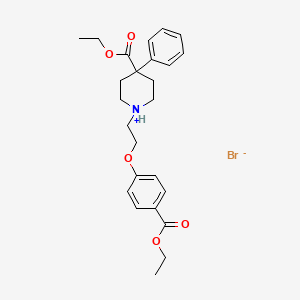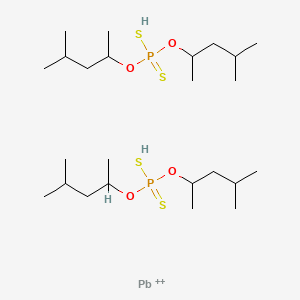
3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride typically involves several steps. One common synthetic route includes the condensation of 5-methoxyindole with a suitable aldehyde, followed by reduction and subsequent amination to introduce the butan-2-amine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Análisis De Reacciones Químicas
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Aplicaciones Científicas De Investigación
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in pathways related to cell growth, apoptosis, and neurotransmission .
Comparación Con Compuestos Similares
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride can be compared with other indole derivatives such as:
5-Methoxytryptamine: Known for its role in neurotransmission and potential therapeutic applications.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Similar in structure but with different biological activities and applications.
1-(5-Methoxy-1H-indol-3-yl)butan-2-amine: A closely related compound with variations in its chemical properties and uses
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Propiedades
Número CAS |
101832-71-7 |
|---|---|
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-8(9(2)14)12-7-15-13-5-4-10(16-3)6-11(12)13;/h4-9,15H,14H2,1-3H3;1H |
Clave InChI |
QGSVEPOFJJLORW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CNC2=C1C=C(C=C2)OC)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


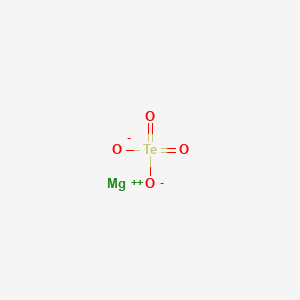
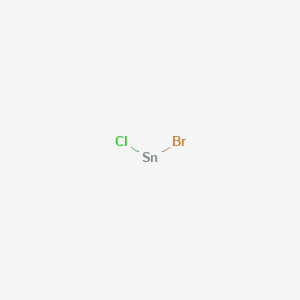
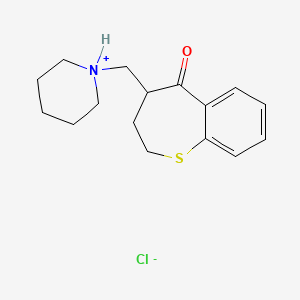
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

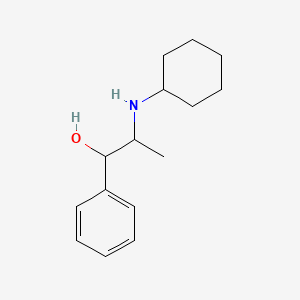
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
